

# An In-depth Technical Guide to the Structural Analysis of Galactose-6-Phosphate

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## Compound of Interest

Compound Name: *Galactose-6-phosphate*

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## Introduction

**Galactose-6-phosphate** (Gal-6-P) is a key intermediate in carbohydrate metabolism, particularly in the Leloir pathway, which is the primary route for the conversion of galactose to glucose. As a phosphorylated hexose, its structural integrity and concentration are critical for normal cellular function. Dysregulation of its metabolism is associated with various metabolic disorders, making its accurate structural analysis and quantification essential for both basic research and the development of therapeutic interventions. This technical guide provides a comprehensive overview of the structural analysis of **Galactose-6-phosphate**, detailing its physicochemical properties, advanced analytical methodologies, and its role in metabolic pathways.

## Physicochemical Properties of Galactose-6-Phosphate

A foundational aspect of any structural analysis is the understanding of the molecule's basic chemical and physical properties. This data is crucial for the development of analytical methods and for interpreting experimental results.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>13</sub> O <sub>9</sub> P	<a href="#">[1]</a>
Molecular Weight	260.14 g/mol	<a href="#">[1]</a>
Exact Mass	260.02971899 Da	<a href="#">[1]</a>
IUPAC Name	[(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate	
XLogP3	-4.5	
Hydrogen Bond Donors	6	
Hydrogen Bond Acceptors	9	
Rotatable Bond Count	3	
Polar Surface Area	165 Å <sup>2</sup>	
pKa (strongest acidic)	1.34	
pKa (strongest basic)	-3.2	

## Structural Elucidation Techniques

The structural analysis of **Galactose-6-phosphate** relies on a combination of sophisticated analytical techniques. Each method provides unique insights into the molecule's connectivity, stereochemistry, and conformation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules in solution. For **Galactose-6-phosphate**, <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR are particularly informative.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: While a fully assigned high-resolution spectrum for **Galactose-6-phosphate** is not readily available in public databases, the expected chemical shifts can be inferred from the spectra of D-galactose and other hexose-6-phosphates like glucose-6-phosphate. The proton and carbon signals of the pyranose ring would appear in the

characteristic sugar region (3-5.5 ppm for  $^1\text{H}$  and 60-100 ppm for  $^{13}\text{C}$ ). The phosphorylation at the C6 position would induce a downfield shift for the C6 and H6 signals compared to unmodified galactose.

$^{31}\text{P}$  NMR Spectroscopy: This technique is highly specific for observing the phosphorus nucleus and is invaluable for studying phosphorylated metabolites.<sup>[2]</sup> In a typical proton-decoupled  $^{31}\text{P}$  NMR spectrum, **Galactose-6-phosphate** would exhibit a single sharp resonance.<sup>[3]</sup> The chemical shift of this peak is sensitive to the pH and the ionic strength of the solution but generally falls within the region of organic phosphate monoesters.<sup>[4][5][6]</sup>

#### Experimental Protocol: $^{31}\text{P}$ NMR Analysis of **Galactose-6-Phosphate**

- Sample Preparation: Dissolve the purified **Galactose-6-phosphate** sample in  $\text{D}_2\text{O}$  to a concentration of 5-10 mM. Add a known concentration of an internal standard (e.g., methylene diphosphonic acid) for quantification if required. Adjust the pH to a physiological value (e.g., 7.4) using dilute NaOD or DCI.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
  - Tune the probe to the  $^{31}\text{P}$  frequency.
- Data Acquisition:
  - Acquire a one-dimensional  $^{31}\text{P}$  spectrum with proton decoupling.
  - Typical acquisition parameters include:
    - Pulse angle: 30-45°
    - Relaxation delay: 5-10 seconds (to ensure full relaxation for quantitative analysis)
    - Number of scans: 128 or more, depending on the sample concentration.
- Data Processing:

- Apply a line broadening factor (e.g., 0.5-1 Hz) to improve the signal-to-noise ratio.
- Fourier transform the free induction decay (FID).
- Phase and baseline correct the spectrum.
- Reference the spectrum to an external standard (e.g., 85%  $\text{H}_3\text{PO}_4$  at 0 ppm).

## Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio ( $m/z$ ) of ions, providing information about the molecular weight and elemental composition of a molecule. When coupled with fragmentation techniques (tandem MS or MS/MS), it can reveal structural details.

**Liquid Chromatography-Mass Spectrometry (LC-MS):** Due to the high polarity of **Galactose-6-phosphate**, its analysis by LC-MS often requires specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography for effective separation from other cellular metabolites.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

**Tandem Mass Spectrometry (MS/MS):** In negative ion mode, the deprotonated molecule  $[\text{M}-\text{H}]^-$  of **Galactose-6-phosphate** has an  $m/z$  of 259.02. Collision-induced dissociation (CID) of this precursor ion typically results in a characteristic fragmentation pattern. A common and prominent fragment ion observed for hexose phosphates is the phosphate group-related ion at  $m/z$  79 ( $[\text{PO}_3]^-$ ).[\[11\]](#)[\[12\]](#) Other fragments corresponding to the loss of water and cross-ring cleavages of the sugar moiety can also be observed, providing further structural information.

**Experimental Protocol: LC-MS/MS Analysis of Hexose Phosphates**[\[8\]](#)[\[9\]](#)

- **Sample Preparation:** Extract metabolites from biological samples using a cold solvent mixture (e.g., methanol/acetonitrile/water). Centrifuge to remove proteins and debris. Dry the supernatant and reconstitute in the initial mobile phase.
- **Chromatography:**
  - **Column:** A HILIC column is commonly used for the separation of polar metabolites.
  - **Mobile Phase A:** Acetonitrile with a small amount of ammonium acetate or formate.

- Mobile Phase B: Water with the same ammonium salt.
- Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the polar analytes.
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in negative mode.
  - Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
  - MRM Transition for Gal-6-P: Precursor ion ( $m/z$  259.02) → Product ion ( $m/z$  79.0).
- Data Analysis: Integrate the peak areas of the MRM transitions and quantify using a calibration curve generated with authentic standards.

## X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in its crystalline state. To date, a dedicated crystal structure of isolated **Galactose-6-phosphate** has not been deposited in the public databases. However, crystal structures of enzymes in complex with **Galactose-6-phosphate** or its close isomers, such as glucose-6-phosphate isomerase, provide valuable insights into its conformation and interactions within a biological environment.<sup>[13][14][15]</sup> These studies reveal the hydrogen bonding patterns of the hydroxyl groups and the coordination of the phosphate moiety with amino acid residues in the active site.

**Inferred Bond Lengths and Angles:** Based on crystallographic data of D-galactose and various organophosphate compounds, the expected bond lengths and angles for **Galactose-6-phosphate** can be estimated.

Bond/Angle Type	Expected Value (Å or °)
C-C (ring)	~1.52 - 1.54 Å
C-O (ring)	~1.43 - 1.45 Å
C-O (hydroxyl)	~1.42 - 1.43 Å
P-O (ester)	~1.60 Å
P=O	~1.50 Å
O-P-O	~105 - 115°

## Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for the quantification of **Galactose-6-phosphate**. A common approach involves the use of a coupled enzyme system.

Experimental Protocol: Coupled Enzymatic Assay for **Galactose-6-Phosphate**[\[16\]](#)[\[17\]](#)

This protocol is adapted from the assay for glucose-6-phosphate and requires an initial isomerization step.

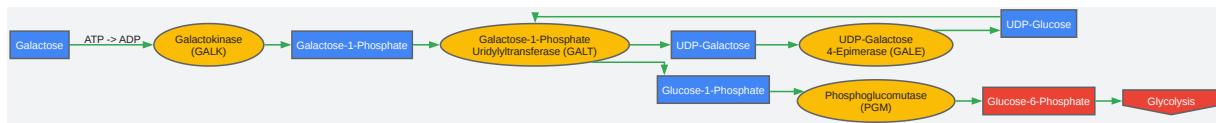
- Principle:
  - **Galactose-6-phosphate** is first converted to glucose-6-phosphate by phosphoglucoisomerase.
  - Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), with the concomitant reduction of  $\text{NADP}^+$  to NADPH.
  - The increase in NADPH is monitored spectrophotometrically at 340 nm.
- Reagents:
  - Tris-HCl buffer (pH 7.8)
  - $\text{MgCl}_2$

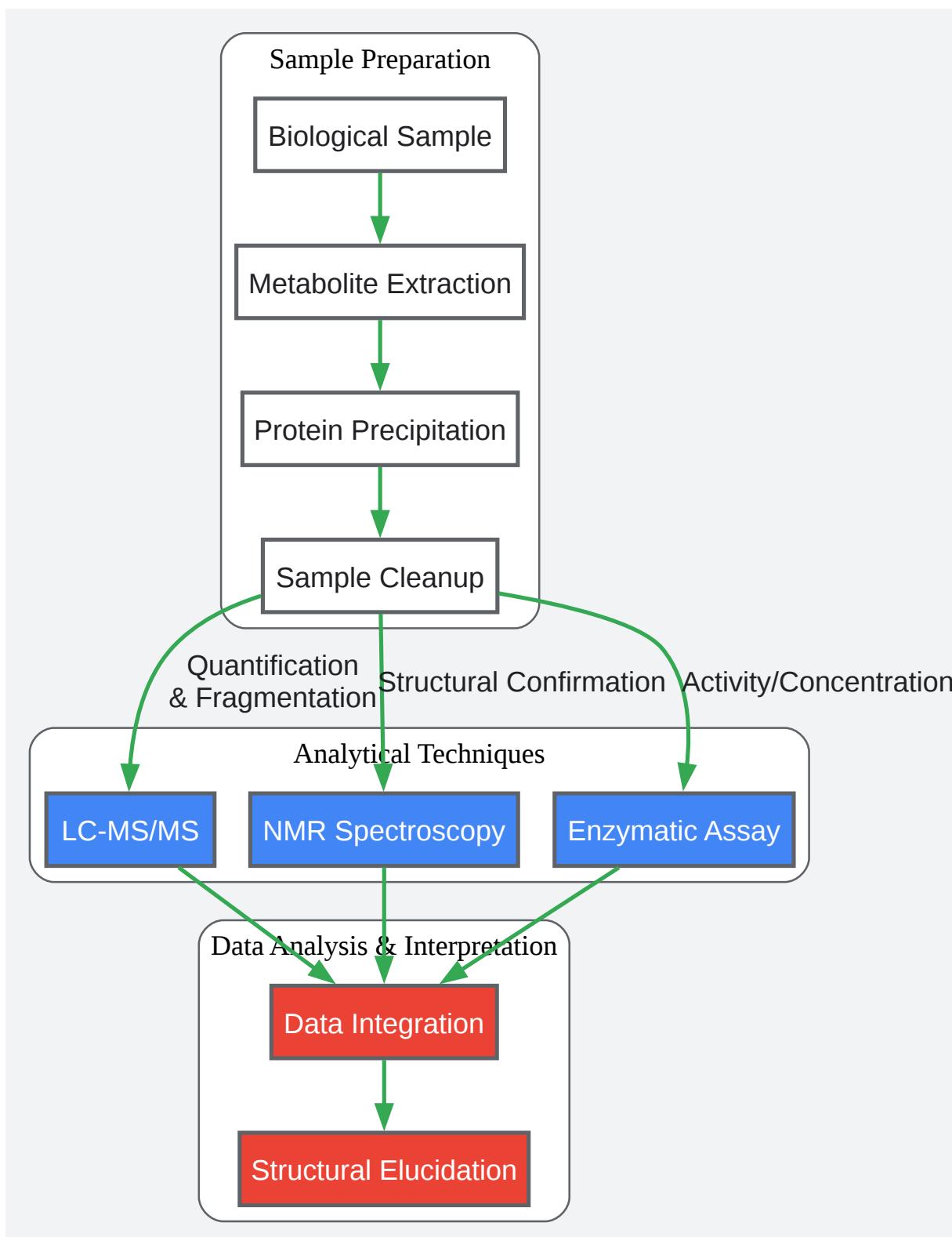
- NADP<sup>+</sup>
- Phosphoglucoisomerase
- Glucose-6-phosphate dehydrogenase (G6PDH)
- **Galactose-6-phosphate** standards and samples

- Procedure:
  - In a 96-well plate or cuvette, add the buffer, MgCl<sub>2</sub>, NADP<sup>+</sup>, and phosphoglucoisomerase.
  - Add the **Galactose-6-phosphate** standard or sample and incubate for a short period to allow for the conversion to glucose-6-phosphate.
  - Initiate the reaction by adding G6PDH.
  - Monitor the increase in absorbance at 340 nm over time.
- Calculation: The concentration of **Galactose-6-phosphate** is determined by comparing the rate of NADPH formation to a standard curve.

## Metabolic Pathway Involvement: The Leloir Pathway

**Galactose-6-phosphate** is a central molecule in the Leloir pathway, which facilitates the conversion of galactose into glucose-1-phosphate, and subsequently glucose-6-phosphate, for entry into glycolysis. Understanding this pathway is crucial for contextualizing the structural and functional significance of **Galactose-6-phosphate**.



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